Pressor Potency: O-Acetylephedrine vs. Ephedrine in the Rat Model
O-Acetylephedrine demonstrates a 91.3% reduction in pressor activity compared to its parent compound, ephedrine, in a standardized rat model. In a study where the potency of adrenaline was set to 100, the relative potencies were ephedrine 0.23 and O-acetylephedrine 0.02 [1]. This dramatic attenuation confirms that O-acetylation severely impairs the cardiovascular activity of the parent amine, a key factor for studies requiring a weak or inactive control or a specific prodrug profile.
| Evidence Dimension | Relative Pressor Potency (Adrenaline = 100) |
|---|---|
| Target Compound Data | 0.02 |
| Comparator Or Baseline | Ephedrine: 0.23 |
| Quantified Difference | O-Acetylephedrine is 91.3% less potent than ephedrine (calculated as (0.23-0.02)/0.23). |
| Conditions | Blood pressure rise in chlorisondamine-pretreated rat left carotid artery; potency compared to adrenaline. |
Why This Matters
This data directly supports the selection of O-Acetylephedrine over ephedrine when a compound with minimal direct pressor activity is required, such as in studies investigating non-cardiovascular effects or as a negative control for β-adrenergic activation.
- [1] Friström, S., et al. (1977). Effect of acetyl derivatives of some sympathomimetic amines on the blood pressure of the rat. Acta Pharmacol Toxicol (Copenh), 40(2), 247-258. DOI: 10.1111/j.1600-0773.1977.tb02075.x View Source
